molecular formula C13H12F2N2O B2665771 N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide CAS No. 2249147-61-1

N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide

Cat. No.: B2665771
CAS No.: 2249147-61-1
M. Wt: 250.249
InChI Key: CTRFVTLLXVDNEY-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide is a synthetic organic compound that belongs to the class of cyclobutane carboxamides This compound is characterized by the presence of a cyanomethyl group and a difluorophenyl group attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through involving suitable precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via reactions.

    Attachment of the Cyanomethyl Group: The cyanomethyl group can be introduced through reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclopentane-1-carboxamide: Similar structure with a cyclopentane ring instead of cyclobutane.

    N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclohexane-1-carboxamide: Similar structure with a cyclohexane ring.

    N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclopropane-1-carboxamide: Similar structure with a cyclopropane ring.

Uniqueness

N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide is unique due to its specific ring size and the presence of both cyanomethyl and difluorophenyl groups. These structural features may confer distinct chemical and biological properties compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

N-(cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O/c14-9-3-1-4-10(15)11(9)13(5-2-6-13)12(18)17-8-7-16/h1,3-4H,2,5-6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRFVTLLXVDNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=CC=C2F)F)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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